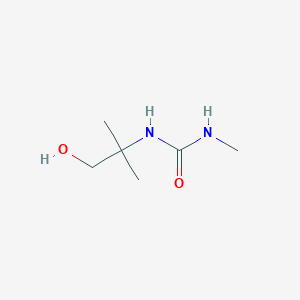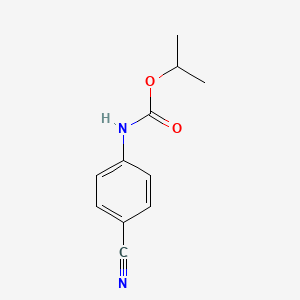![molecular formula C6H9N5 B12596163 Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine CAS No. 877396-86-6](/img/structure/B12596163.png)
Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a pyrrole ring fused with another pyrrole ring, and three amine groups attached to the structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular C-H amination of α-indolylhydrazones using a Cu/Fe co-catalyst system at 50°C in water has been reported as an effective method . This method is practical, robust, and environmentally friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites in the molecule, such as the amine groups and the pyrrole rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve mild temperatures and solvents like water or ethanol.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit FGFRs by binding to the receptor’s active site, preventing the activation of downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis, highlighting its potential as an anticancer agent.
Comparaison Avec Des Composés Similaires
Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine can be compared with other similar compounds, such as pyrrolo[2,3-b]pyridine derivatives and pyrrolo[3,2-b]pyrrole-1,4-diones . While these compounds share structural similarities, this compound is unique due to its specific arrangement of amine groups and its distinct reactivity profile. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
List of Similar Compounds
- Pyrrolo[2,3-b]pyridine derivatives
- Pyrrolo[3,2-b]pyrrole-1,4-diones
- Pyrrolo[1,2-a]quinolines
Propriétés
Numéro CAS |
877396-86-6 |
|---|---|
Formule moléculaire |
C6H9N5 |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
1H-pyrrolo[2,3-b]pyrrole-4,5,6-triamine |
InChI |
InChI=1S/C6H9N5/c7-4-3-1-2-10-6(3)11(9)5(4)8/h1-2,10H,7-9H2 |
Clé InChI |
KAYVTDDTSQGNJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1C(=C(N2N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12596086.png)
![1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12596087.png)
![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12596105.png)
![{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12596109.png)


![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B12596123.png)



![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)


